molecular formula C10H15BrClN B13032776 (R)-1-(4-Bromo-3-methylphenyl)propan-1-amine hcl

(R)-1-(4-Bromo-3-methylphenyl)propan-1-amine hcl

Cat. No.: B13032776
M. Wt: 264.59 g/mol
InChI Key: LRWRZKDESKEZIB-HNCPQSOCSA-N
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Description

®-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL is a chiral amine compound that features a bromine and methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL typically involves the following steps:

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Chiral Amine Formation: The chiral amine can be synthesized through reductive amination of the corresponding ketone using a chiral reducing agent or catalyst.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of de-brominated or hydrogenated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine

  • Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromine and methyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-BROMOPHENYL)PROPAN-1-AMINEHCL: Lacks the methyl group, which may affect its reactivity and biological activity.

    ®-1-(4-METHYLPHENYL)PROPAN-1-AMINEHCL: Lacks the bromine atom, which may influence its chemical properties and applications.

Properties

Molecular Formula

C10H15BrClN

Molecular Weight

264.59 g/mol

IUPAC Name

(1R)-1-(4-bromo-3-methylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H14BrN.ClH/c1-3-10(12)8-4-5-9(11)7(2)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1

InChI Key

LRWRZKDESKEZIB-HNCPQSOCSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)Br)C)N.Cl

Canonical SMILES

CCC(C1=CC(=C(C=C1)Br)C)N.Cl

Origin of Product

United States

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